Methyl 2-phenyloxirane-2-carboxylate
Overview
Description
Methyl 2-phenyloxirane-2-carboxylate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity
Methyl 2-phenyloxirane-2-carboxylate and its derivatives have been studied for their potential in affecting blood glucose levels. For instance, certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment. Substituents like Cl or CF3 on the phenyl ring and specific chain lengths contribute to their effectiveness, with compounds like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibiting notable activity (Eistetter & Wolf, 1982).
Catalytic Applications
Studies have shown that isomeric forms of this compound can undergo selective ring-opening on oxide catalysts. This process, crucial in chemical synthesis, involves rearrangement on catalysts like ZnO and Al2O3, leading to products like 1-phenyl-2-propanone. The reaction pathways are influenced by factors like the acidic and basic characteristics of the oxides, affecting product distributions (Molnár, Bucsi, & Bartók, 1991).
Synthesis of Organic Compounds
The compound plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield (Mühlthau & Bach, 2005).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of this compound are used in the synthesis of various drugs. For instance, a generalized synthesis method for 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors in treatments like non-insulin-dependent diabetes mellitus, has been developed (Scott & Golding, 2004).
Epoxidation Processes
The compound is also involved in epoxidation processes, where dioxirane derivatives are used to epoxidize alkenes, although not enantioselectively. Such processes are vital in organic synthesis, influencing the development of various chemical substances (Brown, Marples, Smith, & Walton, 1995).
Mechanism of Action
Target of Action
Methyl 2-phenyloxirane-2-carboxylate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in syntheses of numerous organic compounds and pharmaceutical substances .
Mode of Action
The compound can undergo reactions typical of epoxides, such as ring-opening reactions or nucleophilic attacks at the oxirane ring. During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds. This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .
Biochemical Pathways
This compound plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield.
Pharmacokinetics
The compound’s physical and chemical properties, such as its solubility and boiling point, can influence its bioavailability
Result of Action
This compound and its derivatives have been studied for their potential in affecting blood glucose levels. Certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable but decomposes when exposed to light and heat . Therefore, it should be stored in a cool and dark environment to maintain its stability .
Properties
IUPAC Name |
methyl 2-phenyloxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVTPJYUNQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503746 | |
Record name | Methyl 2-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98324-47-1 | |
Record name | Methyl 2-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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